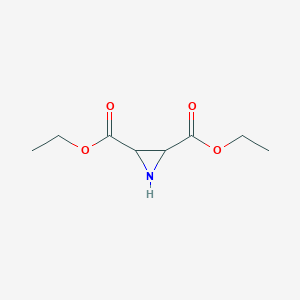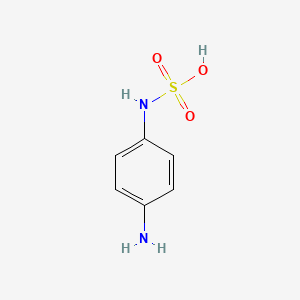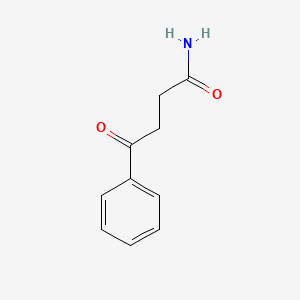![molecular formula C11H17O4P B8663852 Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester CAS No. 3173-38-4](/img/structure/B8663852.png)
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a hydroxyl group and a diethyl ester. It is commonly used as an intermediate in organic synthesis and as an additive in polymer production due to its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form 3,5-di-tert-butyl-4-hydroxybenzyl dimethylamine. This intermediate is then condensed with diethyl phosphite under nitrogen atmosphere at 75-80°C and 1-1.4 MPa pressure to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of diethyl [(4-hydroxyphenyl)methyl]phosphonate typically involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antioxidant and its role in inhibiting oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in polymer production to enhance thermal stability and as a flame retardant in various materials
Mecanismo De Acción
The mechanism of action of diethyl [(4-hydroxyphenyl)methyl]phosphonate involves its ability to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The hydroxyl group on the phenyl ring plays a crucial role in this process by donating hydrogen atoms to neutralize reactive oxygen species. Additionally, the phosphonate group contributes to the compound’s stability and reactivity in various chemical and biological systems .
Comparación Con Compuestos Similares
- Diethyl (hydroxymethyl)phosphonate
- Dimethyl methylphosphonate
- Diethyl-4-methylbenzylphosphonate
Comparison: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which enhances its antioxidant properties compared to other similar compounds. Additionally, its specific structure allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
3173-38-4 |
|---|---|
Fórmula molecular |
C11H17O4P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
4-(diethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
RNIILMHZBDEEDW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (2E)-{[(2,4-dimethoxyphenyl)methyl]imino}acetate](/img/structure/B8663783.png)
![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)

![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)



![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)




